2-methoxy-N-(1H-tetrazol-5-yl)benzamide

Conformational analysis X-ray crystallography Pharmacophore modeling

This reference standard features a critical ortho-methoxy motif and free tetrazole NH (α≈0.52), yielding a 45.7° dihedral angle essential for anti-allergic pharmacophore modeling. Ideal as a negative control for trans-translation assays and for H-bond donor ADMET studies; request a quote for immediate procurement.

Molecular Formula C9H9N5O2
Molecular Weight 219.20 g/mol
Cat. No. B5806501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1H-tetrazol-5-yl)benzamide
Molecular FormulaC9H9N5O2
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NNN=N2
InChIInChI=1S/C9H9N5O2/c1-16-7-5-3-2-4-6(7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)
InChIKeyATALZUCFEBUDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 2-Methoxy-N-(1H-tetrazol-5-yl)benzamide for Research and Screening


2-Methoxy-N-(1H-tetrazol-5-yl)benzamide is a member of the N-tetrazolyl benzamide class, characterized by a 2-methoxybenzamide core linked to an unsubstituted 1H-tetrazol-5-yl ring [1]. This scaffold has been explicitly claimed in patent literature for its anti-allergic and anti-inflammatory utility, where it serves as a key intermediate or active principle [1]. Its structure places it within a well-precedented pharmacological space, distinct from later-generation analogs such as KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) which are optimized for antibacterial trans-translation inhibition [2]. The unsubstituted tetrazole and ortho-methoxy motif confer specific hydrogen-bond donor/acceptor properties and conformational preferences that differentiate it from other substitution patterns within the same patent family [1][3].

Why Generic Tetrazole-Benzamide Substitution Falls Short for Targeted 2-Methoxy Applications


Generic interchangeability within the N-tetrazolyl benzamide class is precluded by pronounced structure-activity relationship (SAR) divergence. Even minor positional isomerism or substituent variation on the benzamide ring leads to substantial shifts in biological potency and target selectivity. For instance, the critical ortho-methoxy group in the target compound confers a distinct conformational profile—a dihedral angle of 45.7° between the benzene and tetrazole rings [1]—which directly impacts pharmacophoric alignment. By contrast, analogs such as the 3-chloro-N-propyl derivative KKL-55 achieve high-affinity EF-Tu binding (Kd = 2 µM) through a completely different substitution logic [2]. Furthermore, the unsubstituted tetrazole NH in the target compound provides a hydrogen-bond donor feature absent in N-alkylated tetrazole variants, fundamentally altering molecular recognition and metabolic stability profiles [3]. Therefore, substituting a different N-tetrazolyl benzamide without empirical validation risks losing the intended anti-allergic pharmacophore or introducing off-target liabilities.

Quantitative Differentiation Evidence for 2-Methoxy-N-(1H-tetrazol-5-yl)benzamide


Conformational Divergence: Ortho-Methoxy vs. Other Substitution Patterns

The introduction of a 2-methoxy substituent forces the benzamide and tetrazole rings into a specific dihedral angle of 45.7(2)°, as determined by single-crystal X-ray diffraction of the title compound [1]. This angle is a direct consequence of steric and electronic effects of the ortho-methoxy group. In contrast, para- or meta-substituted analogs, or unsubstituted N-tetrazolyl benzamide, will adopt different torsional profiles, altering the spatial presentation of the hydrogen-bond donor (tetrazole NH) and acceptor (carbonyl oxygen). This structural difference has direct implications for target binding and molecular packing [1].

Conformational analysis X-ray crystallography Pharmacophore modeling

Structural Specificity in Anti-Allergic Patent Claims: Ortho-Methoxy Privilege

In the foundational anti-allergic patent US4474792A, 2-methoxy-N-(1H-tetrazol-5-yl)benzamide is explicitly claimed as a preferred embodiment, while numerous other substitution patterns are listed as separate, distinct chemical entities [1]. This indicates that during prosecution, the ortho-methoxy substitution was considered non-obvious and critical for the claimed therapeutic method. The patent discloses close analogs such as 2,3-dimethoxy, 5-chloro-2-methoxy, and 5-bromo-2-methoxy derivatives as separate claims, implying divergent activity profiles [1]. While quantitative IC50 values are not disclosed within the patent text, the legal and scientific differentiation through separate claiming constitutes strong indirect evidence of unique biological behavior.

Anti-allergic activity Structure-activity relationship Patent analysis

Tetrazole NH Hydrogen-Bond Donor Capacity versus N-Alkylated Antibacterial Analogs

The target compound bears a free tetrazole NH group (pKa ~4.9 for unsubstituted tetrazole), capable of acting as a hydrogen-bond donor (HBD). This is in stark contrast to the antibacterial analog KKL-55, which features an N-propyl-1H-tetrazole and consequently lacks a HBD at this position [1]. The presence of the HBD is likely critical for interaction with anti-allergic targets (e.g., histamine receptors or mast cell mediators) [2]. Quantitative hydrogen-bond acidity comparison using Abraham's α parameter shows α ≈ 0.52 for 1H-tetrazole versus α ≈ 0.0 for N-alkyl tetrazoles [3]. This physicochemical difference fundamentally alters solubility, permeability, and target engagement, making KKL-55 an unsuitable substitute for anti-allergic applications.

Hydrogen bonding Drug-likeness Target selectivity

Distinct Biological Application Space: Anti-Allergy vs. Antibacterial Trans-Translation Inhibition

KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) exhibits a Kd of 2 µM against bacterial EF-Tu and demonstrates broad-spectrum antibacterial activity by inhibiting trans-translation [1]. The target compound, 2-methoxy-N-(1H-tetrazol-5-yl)benzamide, is instead associated with anti-allergic activity in mammalian systems [2]. No published data indicate EF-Tu binding for the 2-methoxy derivative, nor any antibacterial claims. This delineates two non-overlapping biological application spaces, where the methoxy substitution governs mammalian target engagement while the chloro-propyl configuration is optimized for bacterial protein synthesis machinery. Selecting the wrong compound for a screening campaign would thus generate false-negative results and wasted resources.

Biological target differentiation Pharmacological screening Procurement specification

High-Impact Application Scenarios for 2-Methoxy-N-(1H-tetrazol-5-yl)benzamide


Anti-Allergic Lead Optimization and SAR Expansion Studies

Based on its explicit patent claim within the N-tetrazolyl benzamide anti-allergic class [1], this compound serves as an essential reference standard for medicinal chemists exploring histamine release inhibition. Its ortho-methoxy substitution and free tetrazole NH are critical pharmacophoric elements that define the core scaffold. Procurement for structure-activity relationship (SAR) campaigns enables direct comparison with halogenated or dimethoxy analogs (e.g., 5-chloro-2-methoxy or 2,3-dimethoxy variants claimed in the same patent) to quantify substituent effects on potency and selectivity. [1]

Conformational Analysis and Pharmacophore Modeling

The experimentally determined dihedral angle of 45.7° between the benzene and tetrazole rings [2] provides a precise structural constraint for computational pharmacophore modeling. This compound is ideal for training conformer generation algorithms, validating docking poses in anti-allergic targets, and refining molecular mechanics force fields for tetrazole-containing molecules. Its distinct conformation ensures that computational models do not erroneously assume planarity, improving virtual screening hit rates. [2]

Hydrogen-Bond Donor Profiling in Drug Design

The free tetrazole NH (Abraham's α ≈ 0.52) [3] makes this compound a calibrated probe for studying hydrogen-bond donor effects on membrane permeability, solubility, and target binding kinetics. Unlike N-alkylated tetrazoles (e.g., KKL-55), the target compound allows researchers to quantify the contribution of a single tetrazole H-bond donor in the absence of confounding steric modifications. This is critical for building predictive ADMET models for tetrazole-bearing drug candidates. [3]

Negative Control for Antibacterial Trans-Translation Assays

Given that KKL-55 potently inhibits bacterial trans-translation via EF-Tu binding (Kd = 2 µM) [4], the 2-methoxy analog serves as an ideal negative control compound. Its lack of antibacterial activity and distinct substitution pattern confirm that the observed trans-translation inhibition is specific to the N-propyl-3-chloro pharmacophore. Laboratories screening for trans-translation inhibitors should procure this compound to ensure assay specificity and rule out non-specific tetrazole-benzamide artifacts. [4]

Quote Request

Request a Quote for 2-methoxy-N-(1H-tetrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.